Sorafenib N-Oxide

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Exposure

Sorafenib N-Oxide (BAY 67-3472) is the principal active metabolite of sorafenib, serving as a critical reference standard for therapeutic drug monitoring, ANDA impurity profiling, and kinase inhibitor research. - CYP3A4 Inhibition: Linear-mixed inhibitor with Ki = 15 μM for drug-drug interaction studies. - FLT3-ITD Activity: IC50 = 25.8 nM in MV4-11 AML cells (Kd = 70 nM), ~150-500× selective over wild-type FLT3. - Bioanalytical Standard: Validated LC-MS/MS MRM transition (m/z 481.1→286.0); LLOQ 0.10 ng/mL. Traceable to USP/EP pharmacopeial standards.

Molecular Formula C21H16ClF3N4O4
Molecular Weight 480.8 g/mol
CAS No. 583840-03-3
Cat. No. B1682151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib N-Oxide
CAS583840-03-3
Synonyms4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate
BAY 43 9006
BAY 43-9006
BAY 439006
BAY 545 9085
BAY 545-9085
BAY 5459085
BAY 673472
BAY-545-9085
BAY-673472
BAY5459085
Nexavar
sorafenib
Sorafenib N Oxide
sorafenib N-oxide
sorafenib tosylate
Molecular FormulaC21H16ClF3N4O4
Molecular Weight480.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-]
InChIInChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31)
InChIKeyBQAZCCVUZDIZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sorafenib N-Oxide Reference Standard


Sorafenib N-Oxide (CAS 583840-03-3; BAY 67-3472) is the principal pharmacologically active metabolite of the multi-kinase inhibitor sorafenib, formed predominantly via cytochrome P450 3A4 (CYP3A4)-mediated oxidation in the liver and small-intestinal mucosa [1]. This compound is utilized as a critical analytical reference standard for the identification and quantitation of the N-oxide metabolite in biological matrices, facilitating therapeutic drug monitoring and pharmacokinetic investigations in patients undergoing sorafenib therapy for hepatocellular and renal cell carcinomas [2]. It is also employed as a characterized impurity standard for Abbreviated New Drug Application (ANDA) submissions and quality control during the commercial production of sorafenib active pharmaceutical ingredient [3].

Why Sorafenib N-Oxide Cannot Be Substituted


Sorafenib N-Oxide possesses a distinct molecular structure and physicochemical profile that differentiates it from the parent drug and other sorafenib metabolites (e.g., M2, M4, M5), precluding generic substitution in analytical and research applications. The introduction of the N-oxide moiety alters the compound's chromatographic retention behavior, mass spectrometric fragmentation pattern (with characteristic MRM transitions such as m/z 481.1 → 286.0) [1], and solubility characteristics compared to sorafenib . Importantly, this metabolite exhibits a unique biochemical activity profile: unlike sorafenib glucuronide or the demethylated M4 metabolite, Sorafenib N-Oxide functions as a linear-mixed inhibitor of microsomal CYP3A4 (Ki = 15 μM) [2], a property with significant implications for drug-drug interaction studies. Furthermore, while sorafenib and its metabolites share overlapping kinase inhibition profiles, Sorafenib N-Oxide demonstrates measurable activity against FLT3 with internal tandem duplication (FLT3-ITD) mutations (IC50 = 25.8 nM in MV4-11 AML cells) [3], whereas other metabolites show varying degrees of VEGFR-2 binding affinity (e.g., M4 eHiTS score −5.459 vs. sorafenib −6.655) [4]. These structural and functional distinctions render Sorafenib N-Oxide uniquely suited as a target analyte in specific bioanalytical method development and metabolite-specific pharmacology studies.

Quantitative Differentiation Evidence


Systemic Exposure Relative to Parent

In patients with hepatocellular carcinoma receiving sorafenib monotherapy, Sorafenib N-Oxide exhibits a defined systemic exposure profile with a metabolic ratio (metabolite/sorafenib) of 0.10 for AUC0–12h, indicating that the N-oxide metabolite circulates at approximately 10% of the parent drug concentration over the dosing interval [1]. The geometric mean AUC0–12h for Sorafenib N-Oxide was 3442.8 μg·h/mL (CV 78%), while Cmax was 467.3 μg/mL (CV 77%) [1]. When sorafenib was co-administered with probenecid, Sorafenib N-Oxide exposure decreased by 36.3% for AUC and 39.2% for Cmax (relative difference, 90% CI: −52.8% to −14.1% and −54.6% to −18.7%, respectively) [1]. This quantitative PK profile establishes Sorafenib N-Oxide as a quantifiable circulating entity in human plasma, distinct from the parent drug.

Pharmacokinetics Therapeutic Drug Monitoring Metabolite Exposure

CYP3A4 Inhibition Potency

Sorafenib N-Oxide acts as a linear-mixed inhibitor of the cytochrome P450 isoform CYP3A4, the primary enzyme responsible for sorafenib metabolism and the clearance of numerous co-administered oncology agents [1]. In human liver microsomes, Sorafenib N-Oxide exhibits an inhibition constant (Ki) of 15 μM against CYP3A4-mediated midazolam 1'-hydroxylation [1]. This inhibitory activity distinguishes Sorafenib N-Oxide from sorafenib glucuronide and other metabolites such as M4 and M5, which do not demonstrate comparable CYP3A4 inhibition [2].

Drug-Drug Interactions Cytochrome P450 Enzyme Inhibition

Distinct MRM Transitions

In validated LC-MS/MS assays, Sorafenib N-Oxide produces a distinct multiple reaction monitoring (MRM) transition that enables unambiguous quantitation without interference from structurally related N-oxide metabolites of other multikinase inhibitors [1]. Specifically, Sorafenib N-Oxide is monitored using the transition m/z 481.1 → 286.0 (or m/z 481.2 → 286.2 in certain systems), while the deuterated analog donafenib N-oxide is monitored at m/z 484.2 → 289.2 [2][3]. Regorafenib N-oxide, the corresponding metabolite of the structurally related drug regorafenib, requires a distinct transition owing to its different molecular mass (regorafenib contains a fluorine atom that sorafenib lacks) [4].

Bioanalysis LC-MS/MS Metabolite Quantitation

FLT3-ITD Inhibitory Selectivity

Sorafenib N-Oxide demonstrates potent inhibitory activity against the FLT3 kinase harboring internal tandem duplication (ITD) mutations, a common driver mutation in acute myeloid leukemia (AML) [1]. In MV4-11 AML cells expressing FLT3-ITD, Sorafenib N-Oxide inhibits proliferation with an IC50 of 25.8 nM and binds FLT3-ITD with a Kd of 70 nM [1]. Notably, the compound exhibits selectivity for AML cell lines containing FLT3-ITD (IC50 range: 3.9–13.3 μM) over cell lines expressing wild-type FLT3 [2]. This selectivity profile parallels that of the parent drug sorafenib but represents a distinct metabolite-specific activity not observed for other major sorafenib metabolites such as the glucuronide conjugate or the demethylated M4 species [3].

Acute Myeloid Leukemia FLT3 Inhibition Kinase Selectivity

Cell Cycle Effects vs. Parent

In human liver-derived HepG2 cells, parent sorafenib effectively decreases ATP production and markedly alters cell cycle distribution by decreasing the proportion of cells in G0/G1 phase and increasing those in S and G2/M phases [1]. In contrast, Sorafenib N-Oxide and other sorafenib metabolites minimally affect HepG2 cell cycle progression [1]. This differential cellular impact suggests that the parent drug, rather than its N-oxide metabolite, is primarily responsible for preventing cell cycle entry and inhibiting mitosis completion in hepatic cells. However, the reduction of Sorafenib N-Oxide back to sorafenib (a reaction mediated by CYPs 2B6 and 1A1) may contribute to decreased cellular viability and adverse reactions in some individuals [1].

Hepatotoxicity Cell Cycle Analysis Metabolite Pharmacology

Research and Industrial Applications


Therapeutic Drug Monitoring Quantitation

Sorafenib N-Oxide serves as a critical calibrator and quality control material in validated LC-MS/MS and HPLC-UV assays for the simultaneous quantitation of sorafenib and its active N-oxide metabolite in human serum or plasma. With a lower limit of quantitation (LLOQ) of 0.10 ng/mL achievable in sensitive assays and linear ranges spanning 0.03–30 μg/mL, this reference standard enables accurate monitoring of both parent drug and metabolite exposure in hepatocellular carcinoma patients [1][2]. The metabolic ratio (N-oxide/sorafenib AUC ~0.10) provides a useful index for assessing CYP3A4-mediated metabolic capacity and inter-individual pharmacokinetic variability [3].

CYP3A4 Drug-Drug Interaction Studies

Given its defined inhibition constant (Ki = 15 μM) against human hepatic CYP3A4, Sorafenib N-Oxide is an essential reagent for in vitro studies evaluating the potential of sorafenib metabolites to contribute to pharmacokinetic drug-drug interactions [1]. Researchers can employ this compound in human liver microsome assays to differentiate the CYP3A4 inhibitory contributions of the N-oxide metabolite from those of the parent drug and other circulating species [2]. This application is particularly relevant given that CYP3A4 metabolizes numerous oncology agents co-administered with sorafenib.

FLT3-ITD Kinase Inhibition in AML

Sorafenib N-Oxide is utilized as a reference inhibitor in preclinical studies investigating FLT3-ITD signaling in acute myeloid leukemia. The compound's defined IC50 (25.8 nM in MV4-11 cells) and Kd (70 nM for FLT3-ITD) provide quantitative benchmarks for assay validation and for comparing the potency of novel FLT3 inhibitors [1]. The demonstrated selectivity for FLT3-ITD over wild-type FLT3 (IC50 differential of approximately 150- to 500-fold) makes this compound particularly useful as a positive control in cellular assays designed to evaluate mutation-specific kinase inhibition [2].

Method Validation for ANDA Submissions

As a fully characterized impurity and metabolite reference standard, Sorafenib N-Oxide is employed in the development and validation of analytical methods required for Abbreviated New Drug Application (ANDA) submissions and quality control during sorafenib commercial production [1]. The compound's distinct MRM transition (m/z 481.1 → 286.0) enables its use as an internal standard or calibration standard in LC-MS/MS methods, with validated accuracy (94.25–109.45%) and precision (CV ≤7.63%) for the determination of intra- and extracellular concentrations in cellular uptake studies [2]. Traceability against pharmacopeial standards (USP or EP) further supports its use in regulatory-compliant analytical workflows [3].

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